4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
Description
Properties
IUPAC Name |
1-bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(9)7(4)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVXIBXZQXUVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
[1][2]
CAS Number: 2167351-45-1 Formula: C₈H₅BrF₄ Molecular Weight: 257.02 g/mol [1][2]
Executive Summary
4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene is a highly specialized organofluorine building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] Its structural uniqueness lies in its contiguous 1,2,3,4-substitution pattern , which introduces significant steric congestion and electronic modulation.[1]
This guide addresses the specific challenges of utilizing this compound in cross-coupling and nucleophilic substitution reactions. The presence of a bulky trifluoromethyl group at the ortho position (C2) relative to the bromine (C1), further buttressed by a methyl group at C3, necessitates the use of high-activity catalytic systems to overcome steric hindrance during oxidative addition.[1]
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 2167351-45-1 | Verified Identifier |
| IUPAC Name | 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene | Systematic naming |
| Molecular Formula | C₈H₅BrF₄ | |
| Molecular Weight | 257.02 g/mol | |
| Physical State | Liquid / Low-melting Solid | Typical for poly-substituted fluorobenzenes |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to -CF₃ and -CH₃ |
| Boiling Point | ~190–200 °C (Predicted) | Extrapolated from similar analogs |
Structural Analysis & Reactivity Hotspots
The molecule features four contiguous substituents on the benzene ring, creating a "wall" of steric bulk.[1]
-
C1-Br (Bromide): The primary handle for cross-coupling.[1] It is severely hindered by the ortho-CF₃ group.[1]
-
C2-CF₃ (Trifluoromethyl): Electron-withdrawing group (EWG).[1] It deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr).[1]
-
C3-CH₃ (Methyl): Electron-donating group.[1] It provides a "buttressing effect," locking the CF₃ group in place and increasing the steric barrier at C1.[1]
-
C4-F (Fluoride): A potential leaving group for SₙAr, activated by the para-Br and meta-CF₃ (though meta-activation is weak, the inductive effect of CF₃ still lowers the LUMO energy).[1]
Synthetic Utility & Experimental Protocols
A. Suzuki-Miyaura Cross-Coupling
Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) often fail to undergo oxidative addition into the C-Br bond due to the steric blockade by the ortho-CF₃ group.[1] Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) complexes to facilitate the reaction.[1]
Protocol 1: High-Steric Hindrance Coupling
This protocol is designed to couple CAS 2167351-45-1 with aryl boronic acids.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid, K₃PO₄, and Pd-XPhos G3.[1]
-
Evacuate and backfill with argon (3 cycles).[1]
-
Add degassed 1,4-Dioxane/Water mixture via syringe.[1]
-
Heat to 80–100 °C for 12–18 hours.
-
Monitor by LC-MS.[1] The bulky XPhos ligand creates a monolithic active species that can access the hindered C-Br bond.[1]
-
B. Buchwald-Hartwig Amination
Challenge: Forming C-N bonds is difficult due to the potential for reductive elimination to be outcompeted by β-hydride elimination or protodehalogenation in sterically crowded systems.[1] Solution: Use BrettPhos or RuPhos , which are specifically engineered for coupling primary and secondary amines with hindered aryl halides.[1]
Protocol 2: Amination with Secondary Amines[1]
-
Reagents:
-
Procedure:
C. Lithium-Halogen Exchange (Cautionary)
Risk: The presence of the ortho-CF₃ group and para-F makes the system prone to benzyne formation (via elimination of LiF) or defluorination upon lithiation.[1] Recommendation:
Visualization of Reactivity[1][2]
The following diagram illustrates the steric environment and the decision logic for selecting reaction conditions.
Caption: Decision matrix for catalytic cross-coupling of sterically hindered CAS 2167351-45-1.
Safety & Handling
-
Hazards: As a halogenated aromatic, this compound is likely an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).
-
Specific Fluorine Hazards: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) .[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Br bond is stable, but the compound should be kept away from strong oxidizing agents and strong bases.[1]
References
Strategic Sourcing and Application of Fluorinated Aryl Bromides in Medicinal Chemistry
Executive Summary: The "Fluorine Tax" in Drug Discovery
In modern medicinal chemistry, fluorine is not merely a substituent; it is a design element. Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, utilized to modulate lipophilicity (
Fluorinated aryl bromides represent the "Lego blocks" of this landscape—critical electrophiles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). However, their price and availability are volatile, governed by a complex interplay of geopolitical raw material supply (Fluorspar), synthetic difficulty (regioselectivity), and environmental regulation .[1]
This guide provides a technical and economic analysis of these building blocks, offering researchers a decision-making framework for sourcing and utilizing them effectively.
The Economics of Structure: Price & Availability Tiers
The cost of a fluorinated aryl bromide is rarely dictated by the cost of bromine or the aromatic ring itself. Instead, it is a function of the "Fluorine Position" and the "Heteroatom Penalty."
We categorize these building blocks into three distinct tiers based on 2024-2025 market data.
Table 1: Cost-Complexity Matrix (2025 Market Estimates)
| Tier | Category | Structural Characteristics | Est. Price (Research Scale) | Availability | Primary Cost Driver |
| 1 | Commodity | Mono/Di-fluorinated benzenes. Symmetrical substitution (e.g., 1-bromo-4-fluorobenzene). | $0.50 - $2.00 / gram | High (Bulk Stock) | Raw Material (Fluorspar/Bromine) |
| 2 | Advanced | Ortho-fluorinated patterns, Polyfluorinated pyridines, simple heterocycles. | $50 - $250 / gram | Moderate (1-5 day lead) | Regioselectivity challenges during synthesis. |
| 3 | Specialty / MADE | Fused ring systems (isoquinolines), chiral fluorinated scaffolds, "crowded" patterns. | $1,500 - $5,000 / gram | Low (Make-on-Demand, 4-8 weeks) | Multi-step synthesis, IP, high failure rates. |
Analyst Note: The price gap between Tier 1 and Tier 3 is exponential. A simple 4-fluorobromobenzene is a commodity.[2] However, a scaffold like 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one (Tier 3) can command prices exceeding $1,800/gram due to the difficulty of introducing fluorine selectively into the fused ring system [1].
Global Supply Chain Dynamics
The availability of these blocks is tethered to the upstream supply of Acid Grade Fluorspar (>97% CaF₂) .
-
China's Dominance: China controls the majority of global fluorspar production. Stringent environmental regulations enacted in 2024-2025 regarding mining waste have tightened supply, stabilizing prices at a high baseline (~
590 USD/MT) [2]. -
Bromine Volatility: While North American bromine prices are forecasted to reach ~$5.50/kg in 2026, Northeast Asian markets have seen sharp spikes due to demand from the flame retardant sector [3].
Visualization: Sourcing Decision Logic
The following decision tree assists in determining whether to source a catalog compound or initiate an internal synthesis campaign.
Figure 1: Strategic sourcing decision matrix for fluorinated building blocks.
Technical Application: Synthesis & Utilization
When "buying" is not an option, or when utilizing these blocks in complex couplings, the specific electronic properties of fluorine must be respected.
Internal Synthesis: The Regioselectivity Problem
Direct bromination of a fluorobenzene is governed by the directing effects of fluorine (ortho/para director, but deactivating via induction).
-
Challenge: Brominating meta to a fluorine atom is difficult via Electrophilic Aromatic Substitution (EAS).
-
Solution: The "Halex" (Halogen Exchange) reaction is the industrial standard for introducing fluorine into electron-deficient aryl chlorides (using KF/DMSO), but it is harsh. For lab-scale synthesis of meta-bromo-fluoroarenes, Ir-catalyzed C-H borylation followed by bromination is often superior to classical EAS.
Protocol: Suzuki-Miyaura Coupling of Electron-Deficient Fluorinated Bromides
Fluorinated aryl bromides (especially polyfluorinated variants) are electron-deficient. This accelerates oxidative addition but can significantly retard the transmetallation step in the Suzuki cycle [4].
Optimized Protocol for Difficult Substrates: This protocol addresses the "slow transmetallation" issue common with fluorinated electrophiles.
-
Reagents:
-
Electrophile: 1.0 equiv Fluorinated Aryl Bromide.
-
Nucleophile: 1.2 - 1.5 equiv Aryl Boronic Pinacol Ester (BPin esters are preferred over boronic acids for stability).
-
Catalyst: 2-5 mol% Pd(dppf)Cl₂·CH₂Cl₂ or Pd-RuPhos G4 .
-
Base: 3.0 equiv K₃PO₄ (Anhydrous). Note: Avoid carbonate bases if base-sensitive groups are present; phosphate promotes faster transmetallation in these systems.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Step 1: Charge a reaction vial with the aryl bromide, boronate ester, base, and catalyst.
-
Step 2: Evacuate and backfill with Argon (x3). Oxygen inhibition is more pronounced with electron-deficient substrates.
-
Step 3: Add degassed solvent.
-
Step 4: Heat to 80-100°C for 4-12 hours.
-
Step 5 (Validation): Monitor via 19F-NMR (use trifluorotoluene as internal standard). This is superior to TLC as fluorinated byproducts often co-elute.
-
-
Troubleshooting:
-
Problem: Protodeboronation of the nucleophile.
-
Fix: Switch to anhydrous conditions using CsF as the base in pure Dioxane or Toluene.
-
Visualization: The Fluorine-Modified Catalytic Cycle
Figure 2: Suzuki catalytic cycle highlighting the rate-limiting transmetallation step for electron-deficient fluorinated substrates.
Future Trends & Recommendations
-
Flow Chemistry: Expect lower prices for Tier 2 compounds as flow reactors enable safer handling of hazardous fluorinating agents (e.g., DAST, SF4) at scale.
-
Late-Stage Functionalization: Emerging photoredox methods allow for the direct fluorination of C-H bonds, potentially bypassing the need for pre-functionalized aryl bromides in early discovery [5].
-
Recommendation: For SAR (Structure-Activity Relationship) studies, purchase "Fluorine Scan" kits (collections of isomeric fluorinated bromides) from suppliers like Enamine or Combi-Blocks rather than synthesizing individual isomers. The economy of scale in these kits offers significant savings.
References
-
IMARC Group. (2025).[3] Fluorspar Price Trend, Index and Forecast Data Report 2025 Edition. [Link][3]
-
Expert Market Research. (2026). Bromine Price Trends and Forecast 2026. [Link]
-
Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. [Link]
Sources
An In-depth Technical Guide to 2-Trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene and its Isomeric Landscape
This technical guide provides a comprehensive overview of 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. Due to the specific substitution pattern, publicly available data for this exact isomer is limited. Therefore, this guide will also draw upon the well-documented chemistry of its close structural isomers to provide researchers, scientists, and drug development professionals with a robust framework for understanding its properties, synthesis, and potential applications.
Nomenclature and Structural Identification
The precise nomenclature for this class of compounds is critical for unambiguous identification. While a dedicated CAS number for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not readily found in major chemical databases, its structure can be clearly defined.
Systematic IUPAC Name: 1-Bromo-4-fluoro-3-methyl-2-(trifluoromethyl)benzene
Common Synonyms and Alternative Names:
Based on systematic naming conventions and the nomenclature of related isomers, the following synonyms can be considered:
-
4-Bromo-1-fluoro-2-methyl-3-(trifluoromethyl)benzene
-
2-Bromo-5-fluoro-6-methylbenzotrifluoride
Structural Isomers:
The biological and chemical properties of substituted bromobenzotrifluorides are highly dependent on the specific arrangement of substituents on the benzene ring. It is crucial to distinguish the target molecule from its isomers, for which more data is often available. Examples of related isomers include:
-
2-Bromo-5-methylbenzotrifluoride
-
2-Bromo-1-methyl-4-(trifluoromethyl)benzene[7]
Physicochemical Properties: An Inferential Analysis
Direct experimental data for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not extensively available. However, we can infer its likely properties based on the known data of its isomers and the contributions of its functional groups.
| Property | Inferred Value/Characteristic | Rationale and Comparative Data from Isomers |
| Molecular Formula | C₈H₅BrF₄ | Consistent for all isomers with one bromo, one fluoro, one methyl, and one trifluoromethyl group on a benzene ring. |
| Molecular Weight | ~257.03 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or solid | Isomers like 2-bromo-5-chlorobenzotrifluoride appear as a colorless to pale yellow liquid or solid.[8] |
| Boiling Point | Expected to be in the range of 140-160 °C | 2-Bromo-5-fluorobenzotrifluoride has a boiling point of 136-143 °C.[4] 2,4-Bis(trifluoromethyl)bromobenzene has a boiling point of 158 °C. |
| Density | Expected to be >1.6 g/mL at 25 °C | 2-Bromo-5-fluorobenzotrifluoride has a density of 1.695 g/mL at 25 °C.[4] |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., DCM, THF, Toluene) | Aromatic halogenated compounds are generally lipophilic. |
| Lipophilicity (logP) | Expected to be > 3.5 | The trifluoromethyl group significantly increases lipophilicity.[9] 2-Bromo-5-fluorobenzotrifluoride has a calculated logP of 3.607.[2] |
Synthesis Strategies: A Roadmap for the Bench Chemist
The synthesis of polysubstituted benzene derivatives like 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene requires a strategic approach to control regioselectivity. The following retrosynthetic analysis and forward synthesis proposals are based on established methodologies for related compounds.
3.1. Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the bromine atom, taking advantage of the directing effects of the existing substituents.
Caption: Retrosynthetic analysis for the target molecule.
3.2. Proposed Synthetic Protocol: Electrophilic Bromination
This protocol outlines a general procedure for the bromination of a fluorinated and methylated benzotrifluoride precursor.
Step 1: Synthesis of the Precursor (e.g., 4-Fluoro-3-methylbenzotrifluoride)
The synthesis of the starting material would likely involve multiple steps, potentially starting from a commercially available substituted toluene or aniline.
Step 2: Electrophilic Bromination
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve the precursor (e.g., 4-fluoro-3-methylbenzotrifluoride) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃), to the solution.
-
Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to consume excess bromine.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or column chromatography on silica gel.
Reactivity and Mechanistic Considerations
The reactivity of 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is governed by the interplay of its various substituents.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. It also enhances the metabolic stability of the molecule.[9]
-
Bromo (-Br) and Fluoro (-F) Groups: These halogens are deactivating but ortho-, para-directing for electrophilic substitution. The bromine atom is a good leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions.
-
Methyl Group (-CH₃): This is an activating, ortho-, para-directing group for electrophilic substitution.
Potential Reactions:
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl group can activate the ring towards nucleophilic attack, potentially leading to the displacement of the fluoro or bromo substituent, depending on the reaction conditions and the nucleophile.
-
Benzylic Bromination: The methyl group can undergo free-radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation.
Caption: Potential reaction pathways for the target molecule.
Applications in Research and Development
Substituted benzotrifluorides are valuable building blocks in several areas of chemical research and development.
-
Pharmaceuticals: The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Compounds with similar substitution patterns are investigated as intermediates for various therapeutic agents.[1][4]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity and are used in the development of new pesticides and herbicides.[1][10]
-
Materials Science: The unique electronic properties conferred by the fluorine and trifluoromethyl groups make these compounds interesting for the synthesis of advanced materials, including polymers and liquid crystals.[1]
Safety and Handling
While a specific safety data sheet (SDS) for 2-trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene is not available, the safety precautions for closely related isomers should be strictly followed.
General Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes.[3][11]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[12]
-
Harmful if Swallowed: These compounds may be harmful if ingested.[12]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from heat, sparks, and open flames.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][14]
Conclusion
2-Trifluoromethyl-3-methyl-4-fluoro-1-bromobenzene represents a valuable, albeit under-documented, building block for chemical synthesis. By leveraging the extensive knowledge base of its structural isomers, researchers can confidently design synthetic routes, predict its reactivity, and handle it safely. The strategic combination of bromo, fluoro, methyl, and trifluoromethyl substituents offers a rich platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
-
MySkinRecipes. (n.d.). 4-Bromo-1-fluoro-2-(methoxymethyl)benzene. Retrieved from [Link]
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PubChem. (n.d.). 2-(Bromomethyl)-1-methyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 4-Bromo-1-(bromomethyl)-2-fluoro-benzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Degennaro, L., Luisi, R., Musci, P., & Colella, M. (n.d.). Synthesis and use of halodifluoromethyl heterocycles. Department of Pharmacy-Drug Sciences, University of Bari.
-
Postema, M. H. D. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
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Methodological & Application
Breaking the Barrier: A Precision Guide to Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
Executive Summary: The Steric Challenge
In drug discovery, the "magic methyl" effect—where adding a single methyl group boosts potency or metabolic stability—often creates a synthetic nightmare. Sterically hindered aryl bromides, particularly those with ortho-substituents (or worse, di-ortho substitution), represent a significant barrier in Palladium-catalyzed C-N cross-coupling.
Standard protocols using generic ligands (e.g., BINAP, dppf) often fail here. The failure mechanism is specific: while the catalyst may perform oxidative addition (inserting into the Ar-Br bond), the extreme steric crowding prevents the amine from coordinating or, more commonly, shuts down the final reductive elimination step, leading to catalyst decomposition or hydrodehalogenation.
This guide details the "Steric Squeeze" strategy—utilizing specific dialkylbiaryl phosphine ligands designed to accelerate reductive elimination through steric bulk, turning the substrate's hindrance into a driving force for product release.
Mechanistic Insight: The "Steric Squeeze"
To conquer hindrance, one must understand the catalytic bottleneck. In unhindered systems, oxidative addition is often rate-limiting. In sterically crowded systems (e.g., tetra-ortho-substituted biaryls), the rate-limiting step shifts to Reductive Elimination (RE) .
-
The Paradox: You need a bulky ligand to stabilize the monoligated Pd(0) species (active catalyst), but that same bulk can impede the approach of the amine.
-
The Solution: Ligands like RuPhos and BrettPhos are designed with a "flexible bulk." They are large enough to enforce a monoligated Pd species (LPd(0) rather than L2Pd(0)) but electronically rich enough to facilitate oxidative addition. Crucially, during the RE step, the ligand's bulk "squeezes" the metal center, destabilizing the crowded intermediate and accelerating the expulsion of the product.
Visualization: The Hindered Catalytic Cycle
Figure 1: The catalytic cycle for hindered substrates. Note that Reductive Elimination is the critical bottleneck where ligand design (steric bulk) forces product release before side reactions occur.
Strategic Ligand Selection
Blind screening is inefficient. Use this decision matrix based on the specific electronic and steric nature of your amine and aryl bromide.
The "Buchwald" Ligand Class Hierarchy
-
BrettPhos: The "Gold Standard" for Primary Amines . Its bulk prevents the formation of inactive energetic sinks, but it is specifically tuned for primary amines.
-
RuPhos: The "Workhorse" for Secondary Amines and general hindered coupling. It is exceptionally good at preventing dehalogenation.
-
tBuXPhos: Excellent for mild conditions, but sometimes less stable at the high temperatures (>100°C) required for extreme hindrance.
-
SPhos: Highly effective for ortho-substituted aryl halides due to its ability to stabilize the Pd center while allowing substrate access.
Decision Tree: Selecting Your System
Figure 2: Ligand selection flowchart based on amine type and substrate hindrance.
Experimental Protocols
Protocol A: The "Scout" Screen (Optimization)
Use this to identify the optimal Ligand/Base combination.
Reagents:
-
Pd Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.[1][2] Note: Pd(OAc)₂ requires reduction in situ, often by the phosphine, which consumes ligand. Pd₂(dba)₃ is preferred for kinetics.
-
Ligands: RuPhos, BrettPhos, XPhos, SPhos.[3]
-
Bases: NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate, tribasic).
-
Solvent: Toluene (anhydrous), 1,4-Dioxane (anhydrous).
Procedure:
-
Preparation: In a glovebox or under Argon flow, prepare 4 reaction vials (4 mL screw cap).
-
Loading: Add Pd₂(dba)₃ (1.0 mol%) and Ligand (2.0 - 4.0 mol%, L:Pd ratio 2:1 to 4:1 is critical for hindered substrates to maintain active LPd species).
-
Substrates: Add Aryl Bromide (1.0 equiv, 0.5 mmol) and Amine (1.2 equiv).
-
Base: Add NaOtBu (1.4 equiv).
-
Solvent: Add Toluene (concentration 0.2 M).
-
Reaction: Seal caps. Heat to 100°C for 12 hours.
-
Analysis: Filter through a small pad of silica/Celite. Analyze by UPLC/LCMS. Look for Product vs. Protodehalogenation (Ar-H).
Protocol B: The "Fortress" Protocol (High-Hindrance Scale-Up)
Optimized for tetra-ortho-substituted systems or bulky secondary amines.
Rationale: For extremely hindered substrates, thermal energy is required to overcome the activation barrier for reductive elimination. We use RuPhos for its exceptional stability and "squeezing" power, and Pd₂(dba)₃ to ensure a clean Pd(0) start. NaOtBu is the strongest compatible base, ensuring rapid deprotonation of the amine.
Step-by-Step:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation (Optional but Recommended):
-
Why: Pre-heating the catalyst and ligand ensures formation of the active species before the substrate interferes.
-
Add Pd₂(dba)₃ (2 mol%) and RuPhos (4-6 mol%) to the tube.
-
Add 1 mL of anhydrous 1,4-Dioxane . Stir at room temperature for 5 minutes until the solution turns a deep reddish-brown (indicating active catalyst formation).
-
-
Substrate Addition:
-
Open the tube under Argon flow.
-
Add Sterically Hindered Aryl Bromide (1.0 mmol).
-
Add Amine (1.2 - 1.5 mmol). Excess amine drives the equilibrium.
-
Add NaOtBu (1.4 mmol). Handle rapidly as it is hygroscopic.
-
-
Solvent & Concentration:
-
Add remaining 1,4-Dioxane to reach a total concentration of 0.25 M (4 mL total).
-
Note: Higher concentration (0.5 M) can sometimes help bimolecular steps, but 0.25 M is safer for solubility.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 110°C in an oil block. Vigorous stirring (800+ rpm) is essential.
-
Run for 16-24 hours .
-
-
Work-up:
-
Cool to room temperature. Dilute with EtOAc.
-
Filter through Celite to remove Pd black and salts.
-
Wash with water/brine. Dry over Na₂SO₄.
-
Purify via flash chromatography.
-
Data & Troubleshooting
Comparative Ligand Performance (Representative Data)
Based on coupling of 2,4,6-trimethylbromobenzene (Mesyl bromide) with Morpholine.
| Ligand | Yield (%) | Observation |
| RuPhos | 94% | Clean conversion. Minimal dehalogenation.[2] |
| BrettPhos | 45% | Significant starting material remaining. (Better for primary amines). |
| BINAP | <5% | Complete failure due to steric bulk. |
| P(t-Bu)₃ | 60% | Good activity, but catalyst died (Pd black) before completion. |
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM Recovered) | Catalyst deactivation or Oxidative Addition failure. | Switch to Pd-PEPPSI-IPr (NHC) or increase Temp to 120°C. Ensure strict anaerobic conditions. |
| Ar-H Formed (Dehalogenation) | Reductive Elimination is too slow; Beta-hydride elimination took over. | Switch to RuPhos (accelerates RE). Lower reaction temperature slightly if possible, or increase Amine equivalents. |
| Low Conversion (<50%) | Catalyst death (Pd black formation). | Increase Ligand:Pd ratio to 3:1 or 4:1. The extra ligand stabilizes the Pd(0) species. |
| Imine Formation | Beta-hydride elimination from the amine.[4] | Use a ligand that creates a tighter pocket (e.g., BrettPhos ) or switch to a tertiary amine base if applicable. |
References
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science.[5][6] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science / OPRD.[7] Link
-
Tian, J., et al. (2020).[8] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction.[9][8][10] ACS Omega. Link[8]
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide. Tetrahedron.[5] Link
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry - A European Journal.[11] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
Application Note: High-Fidelity Coupling of Electron-Deficient Aryl Halides
Topic: Palladium-catalyzed cross-coupling of electron-deficient aryl halides Content Type: Detailed Application Notes and Protocols
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Context
In modern drug discovery, electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) are ubiquitous pharmacophores. While standard Pd-catalyzed coupling logic focuses on facilitating Oxidative Addition (OA) for unreactive substrates (e.g., electron-rich aryl chlorides), electron-deficient substrates present an inverse challenge .
For these substrates, OA is rapid and thermodynamically favorable. The failure modes are rarely due to lack of reactivity, but rather:
-
Catalyst Poisoning: Lewis-basic nitrogens in the substrate displace ligands, creating inactive Pd-heterocycle complexes.
-
Competing
: Strong bases or nucleophiles attack the electron-poor ring directly, bypassing the catalytic cycle. -
Hydrolytic Instability: Electron-deficient rings are prone to hydrolysis under the basic aqueous conditions typical of Suzuki couplings.
This guide provides a self-validating framework to navigate these "over-reactive" substrates, shifting focus from "forcing" the reaction to "stabilizing" the active cycle.
Mechanistic Logic: The "Inverse" Demand
Unlike electron-rich substrates where OA is rate-limiting, electron-deficient halides undergo OA almost instantaneously. The catalytic bottleneck shifts to Transmetallation (TM) or Reductive Elimination (RE) .
The "Trap" of Stable Intermediates
Because OA is fast, the catalyst rests as the oxidative addition complex (
Visualization: The Electron-Deficient Catalytic Cycle
The following diagram highlights the specific failure points for electron-deficient substrates.
Caption: The "Inverse" Cycle. Note that Oxidative Addition is fast (Green), creating a bottleneck at Transmetallation (Red), increasing the risk of off-cycle catalyst trapping (Black).
Critical Parameter Optimization
Ligand Selection Strategy
Do not use simple phosphines (
-
Recommendation: Use bulky biaryl phosphines (Buchwald Ligands). The bulk prevents the formation of dimeric Pd species and shields the metal center from coordination by the substrate's nitrogen.
-
Specific Ligands:
-
XPhos / SPhos: Excellent for Suzuki coupling of heteroaryl chlorides.
-
BrettPhos:[1] Gold standard for Buchwald-Hartwig amination of primary amines.
-
tBuBrettPhos: Preferred for amidation or secondary amines.
-
Base & Solvent Matrix
Strong bases (
| Parameter | Standard Substrate | Electron-Deficient Substrate | Rationale |
| Base | Weaker bases prevent hydrolysis and | ||
| Solvent | DMF, THF | Toluene, 1,4-Dioxane/Water | Non-polar solvents suppress |
| Temp | 80-100°C | 40-80°C | Lower temp needed due to high reactivity; reduces decomposition. |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyridines
Objective: Coupling a base-sensitive, electron-deficient 2-chloropyridine with a boronic acid.
Materials:
-
Substrate: 2-Chloropyridine derivative (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Why G4? Precatalysts ensure immediate generation of active
without an induction period, preventing substrate degradation.
-
-
Base:
(0.5 M aqueous solution, 2.0 equiv) -
Solvent: THF (degassed)
Step-by-Step Methodology:
-
System Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Charge: Add XPhos Pd G4 (0.02 equiv), Boronic Acid (1.5 equiv), and the Chloropyridine (1.0 equiv) to the vial.
-
Degassing: Cap the vial. Evacuate and backfill with Argon (x3).
-
Critical: Oxygen irreversibly oxidizes the phosphine ligand, which is fatal when using low catalyst loadings.
-
-
Solvent Addition: Inject degassed THF (Concentration: 0.2 M relative to halide).
-
Base Addition: Inject degassed 0.5 M aqueous
.-
Note: The biphasic system (THF/Water) helps dissolve inorganic byproducts while keeping the catalyst in the organic phase.
-
-
Reaction: Stir vigorously at 60°C for 2-4 hours.
-
Monitoring: Check LCMS at 1 hour. Look for the "Protodeboronation" byproduct (Ar-H from boronic acid). If high, add more boronic acid.
-
-
Workup: Dilute with EtOAc, wash with water, dry over
, and concentrate.
Protocol B: Buchwald-Hartwig Amination (Avoiding )
Objective: Amination of a nitropyridine or fluorobenzonitrile without triggering nucleophilic aromatic substitution.
The Challenge: The amine can attack the ring directly (
Materials:
-
Substrate: Electron-deficient Aryl Chloride (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (1.0 mol%)
-
Base:
(weak base) or (anhydrous) -
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Pre-complexation (Optional but recommended): If the amine is a liquid, mix it with the solvent first.
-
Charge: Add BrettPhos Pd G4, Aryl Chloride, and Base (
, 2.0 equiv) to a reaction tube. -
Inert Atmosphere: Seal and purge with Argon.
-
Solvent: Add Toluene (0.25 M).
-
Why Toluene?
reactions proceed through a charged Meisenheimer complex, which is stabilized by polar solvents (DMF/DMSO). Toluene destabilizes this intermediate, suppressing the side reaction.
-
-
Temperature Ramp: Start at Room Temperature .
-
Insight: Electron-deficient substrates often couple at RT with BrettPhos. Heating immediately risks background reactions. Only heat to 60°C if no conversion is seen after 1 hour.
-
-
Validation:
-
TLC/LCMS: If you see a regioisomer (from
at a different position), the temperature is too high or the solvent is too polar.
-
Troubleshooting & Self-Validation System
Use this logic tree to diagnose failure modes.
| Symptom | Probable Cause | Diagnostic Check | Remediation |
| No Reaction (SM remains) | Catalyst Poisoning | Add 1 eq. of substrate to a standard "easy" reaction (e.g., Ph-Cl + Amine). If that fails, your substrate is a poison. | Switch to a bulkier ligand (tBuXPhos) or increase catalyst loading. |
| Homocoupling (Ar-Ar) | Fast OA / Slow TM | Check if Boronic acid is consumed (protodeboronation). | Add Boronic acid slowly (syringe pump) to keep its concentration low relative to Pd, or switch to MIDA boronates. |
| Wrong Regioisomer | Background | Run the reaction without Palladium. If product forms, it's | Switch to non-polar solvent (Toluene/Benzene); Use weaker base; Lower temperature. |
| Hydrolysis (Ar-OH) | Base too strong | Check pH of aqueous layer. | Switch from |
Visualization: Decision Workflow
Caption: Diagnostic Logic for Electron-Deficient Coupling Failures.
References
-
Mechanistic Overview & Ligand Design
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
Suzuki Coupling of Heterocycles
-
Precatalyst Technology (Pd-G3/G4)
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
-
Competition with SNAr
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors using Fluorinated Benzene Intermediates
Introduction: The "Fluorine Effect" in Kinase Inhibitor Design
In the landscape of kinase inhibitor development, the fluorinated benzene ring is not merely a structural scaffold; it is a functional tool used to modulate physicochemical properties and metabolic stability.[1] Approximately 25-30% of modern kinase inhibitors (e.g., Gefitinib, Sorafenib, Trametinib) incorporate fluorine atoms directly onto aromatic rings.
Strategic Rationale
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at metabolically labile sites (typically para positions) blocks Cytochrome P450-mediated oxidation.
-
Electronic Modulation: Fluorine is the most electronegative element (
).[2] It alters the pKa of neighboring amines and phenols, often improving oral bioavailability by optimizing the ionization state at physiological pH. -
Binding Affinity: The C-F bond can participate in orthogonal multipolar interactions (C-F···C=O) and weak hydrogen bonding (C-F···H-N) within the ATP-binding pocket.[3]
Strategic Workflow: Selecting the Intermediate
Before initiating synthesis, the chemist must decide the role of the fluorinated benzene intermediate: will it act as the Electrophile (the scaffold being built upon) or the Nucleophile (the "warhead" or tail being attached)?
Visual 1: The Fluorine Decision Matrix
Caption: Decision matrix for selecting the synthetic pathway based on the structural role of the fluorinated moiety.
Application Note A: Fluorinated Benzenes as Electrophiles (Regioselective S_NAr)
When building a scaffold (e.g., for Type II inhibitors), we often utilize Nucleophilic Aromatic Substitution (S_NAr) . Fluorine is an exceptional leaving group in S_NAr reactions—often better than chlorine or bromine—because its high electronegativity stabilizes the intermediate Meisenheimer complex, lowering the activation energy for the rate-determining step (nucleophilic attack).
Critical Chemistry: Regioselectivity
In polyfluorinated systems (e.g., 2,4-difluoronitrobenzene), the position ortho to the electron-withdrawing nitro group is significantly more reactive than the para position due to inductive stabilization.
Protocol 1: Synthesis of a Fluorinated Nitro-Scaffold
Objective: Selective displacement of the ortho-fluorine in 2,4-difluoronitrobenzene with a morpholine derivative.
Reagents:
-
2,4-Difluoronitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
- (anhydrous, 2.0 eq)
-
Solvent: DMF (Dimethylformamide) or NMP
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend
(2.0 eq) in anhydrous DMF (0.5 M concentration relative to substrate). -
Temperature Control: Cool the mixture to 0°C using an ice bath. Note: Low temperature is critical to prevent bis-substitution.
-
Addition: Add 2,4-difluoronitrobenzene (1.0 eq) dropwise.
-
Nucleophile Introduction: Slowly add Morpholine (1.1 eq) over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup: Pour the reaction mixture into ice-water (10x volume). The product often precipitates as a yellow solid. Filter and wash with cold water.
-
Purification: If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and recrystallize from Ethanol.
Data Validation (Expected):
-
Yield: >85%
-
Regioselectivity: >95:5 (ortho-substituted vs para-substituted).
Application Note B: Fluorinated Benzenes as Nucleophiles (The "Gefitinib" Approach)
This is the most common workflow for EGFR inhibitors (e.g., Gefitinib, Erlotinib). Here, the fluorinated benzene (usually an aniline) acts as the nucleophile attacking a chlorinated heterocycle (quinazoline).
Protocol 2: Coupling 3-chloro-4-fluoroaniline to a Quinazoline Core
Objective: Synthesis of the Gefitinib core structure via S_NAr displacement of a chloro-quinazoline.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (Core Scaffold) (1.0 eq)
-
3-Chloro-4-fluoroaniline (Nucleophile) (1.1 eq)
-
Solvent: Isopropanol (i-PrOH) or Acetonitrile
Step-by-Step Methodology:
-
Solvent Selection: Use Isopropanol . It allows for the precipitation of the product as the hydrochloride salt, driving the equilibrium forward.
-
Mixing: Dissolve the 4-chloro-quinazoline derivative (1.0 eq) in i-PrOH (10 mL/g).
-
Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) in one portion.
-
Reflux: Heat the mixture to reflux (82°C) for 3–6 hours.
-
Visual Check: The reaction usually turns from a clear solution to a thick suspension as the HCl salt precipitates.
-
-
Cooling: Cool slowly to RT, then to 0°C.
-
Isolation: Filter the solid. Wash the cake with cold i-PrOH and then Diethyl Ether to remove unreacted aniline.
-
Free Base Formation (Optional): If the free base is required for the next step, suspend the solid in water/methanol and adjust pH to 8 with aqueous
. Extract with DCM.[4]
Visual 2: Reaction Mechanism (S_NAr Addition-Elimination)
Caption: The Addition-Elimination mechanism governing the coupling of the fluorinated aniline to the quinazoline core.
Quality Control: 19F NMR Spectroscopy
Standard 1H NMR often results in overlapping signals in the aromatic region. 19F NMR is the "Gold Standard" for validating these intermediates due to its 100% natural abundance and wide chemical shift range.
Analytical Protocol
-
Instrument: 400 MHz or higher NMR.
-
Standard: Trichlorofluoromethane (
, 0.0 ppm) or Hexafluorobenzene ( -164.9 ppm). -
Solvent: DMSO-
(preferred for solubility of kinase inhibitors).
Diagnostic Signals (Shift Ranges):
| Fluorine Environment | Typical Chemical Shift ( | Coupling Constants ( |
| Ar-F (Monofluoro) | -100 to -130 ppm | |
| Ar-F (Ortho to Nitro) | -110 to -120 ppm | Shifts upfield upon substitution |
| -60 to -65 ppm | Singlet (unless coupled to P/H) | |
| Difluoro (e.g., 2,4-diF) | Distinct peaks |
Validation Check: In Protocol 1 (S_NAr), the disappearance of one fluorine signal and the shift of the remaining signal confirms mono-substitution. If two signals remain with unchanged integration, the reaction failed.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chandrika, P. M., et al. (2008). Synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhou, H., et al. (2016). Design, synthesis and structure–activity relationship of novel quinazoline derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of 2-Trifluoromethyl Aryl Bromides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the challenges associated with steric hindrance in the cross-coupling of 2-trifluoromethyl aryl bromides. The unique combination of a bulky ortho-substituent and the electron-withdrawing nature of the trifluoromethyl group presents a significant hurdle in common C-C and C-N bond-forming reactions. This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a 2-trifluoromethyl aryl bromide is sluggish or failing. What are the most likely causes?
Low or no yield in the Suzuki-Miyaura coupling of these sterically demanding substrates often stems from issues in the catalytic cycle, specifically slow oxidative addition or inefficient reductive elimination.[1] The bulky trifluoromethyl group can sterically hinder the approach of the palladium catalyst to the C-Br bond.
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. The key is to use bulky, electron-rich monophosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.[2] They also accelerate the final reductive elimination step.[3]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Microwave irradiation can also be a powerful tool for accelerating these challenging couplings.[4]
-
Choice of Base and Solvent: The base not only activates the boronic acid partner but also influences the overall reaction kinetics. Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[5] Aprotic polar solvents like dioxane, toluene, or DMF, often with a small amount of water, are typically employed.[6]
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ can be used, pre-catalysts that more readily form the active Pd(0) species, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with a suitable ligand, are often more effective.[3][7]
Q2: I'm observing significant amounts of dehalogenated starting material and/or boronic acid homocoupling. How can I minimize these side reactions?
These side reactions are common when the desired cross-coupling pathway is slow. Dehalogenation can occur via a competing β-hydride elimination pathway or other decomposition routes. Homocoupling of the boronic acid is often promoted by the presence of oxygen or inefficient catalyst turnover.[8]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed to remove oxygen. Oxygen can lead to the oxidation of phosphine ligands and promote the homocoupling of boronic acids.[5]
-
Optimize Ligand:Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium black, an inactive form of the catalyst.[5] A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point for monophosphine ligands.
-
Use a More Stable Boron Reagent: Boronic acids can be prone to protodeboronation, especially under harsh conditions.[5] Consider using more stable alternatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborates.[9][10] These reagents release the boronic acid slowly under the reaction conditions, maintaining a low concentration and minimizing side reactions.
Troubleshooting Guide: Specific Coupling Reactions
Suzuki-Miyaura Coupling: A Deeper Dive
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with substrates like 2-trifluoromethyl aryl bromides, a standard approach is often insufficient.
The primary challenge is the steric bulk of the ortho-trifluoromethyl group, which impedes two key steps in the catalytic cycle: oxidative addition and reductive elimination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of hindered substrates.
The choice of ligand is paramount for a successful Buchwald-Hartwig amination with these substrates. Sterically hindered biaryl phosphine ligands are often the catalysts of choice. [11][12] Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor. [11] |
| Ligand | XPhos or a similar Josiphos-type ligand | These ligands have demonstrated high efficacy for coupling hindered substrates. [11] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. [13] |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are standard. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Step-by-Step Experimental Protocol:
-
In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (1.4 equiv).
-
Add the 2-trifluoromethyl aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the specified temperature with vigorous stirring.
-
Monitor the reaction until the starting material is consumed.
Sonogashira Coupling: Challenges in Alkyne Installation
The Sonogashira coupling provides a direct route to aryl alkynes. [14]While often robust, steric hindrance around the C-Br bond can impede the reaction.
The catalytic cycle involves both palladium and copper catalysts in the traditional protocol. The oxidative addition to the palladium center remains a critical, sterically sensitive step.
While bulky phosphine ligands are beneficial, the Sonogashira coupling can sometimes be facilitated by less bulky ligands in a copper-free setting, depending on the specific substrate. However, for challenging substrates, a robust palladium/phosphine system is still recommended. [15] Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Common and effective pre-catalysts. [15] |
| Copper Source | CuI (1-5 mol%) | Co-catalyst that facilitates the formation of the copper acetylide. [14] |
| Ligand | PPh₃ or a more electron-rich phosphine | PPh₃ is often sufficient, but more demanding substrates may benefit from bulkier ligands. |
| Base | A strong amine base, e.g., Et₃N, DBU, or Piperidine | Acts as both a base and a solvent in many cases. [15] |
| Solvent | THF or DMF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to 80 °C | The reaction can often be run under milder conditions than Suzuki or Buchwald-Hartwig couplings. |
Step-by-Step Experimental Protocol:
-
To a flask under an inert atmosphere, add the 2-trifluoromethyl aryl bromide (1.0 equiv), the palladium catalyst (1-3 mol%), and the copper (I) iodide (1-5 mol%).
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at the desired temperature and monitor its progress.
References
-
Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]
-
Gagnon, A., & Du, C. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
-
Jagadeesh, Y., & Singh, R. P. (2020). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. [Link]
-
Szostak, M., & Szostak, R. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
-
Bedford, R. B., & Haddow, M. F. (2007). Cobalt‐Catalyzed Suzuki Biaryl Coupling of Aryl Halides. PMC. [Link]
-
Douglas, J. J., & MacMillan, D. W. C. (2018). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science, 9(7), 1909-1914. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Sarkar, S., & Richards, C. J. (2022). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]
-
Vuoti, S., & Pihko, P. M. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Bedford, R. B., & Cativiela, C. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 967-976. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Chemistry Portal. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
De, J., & Kim, J. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
-
Dreher, S. D., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved February 24, 2026, from [Link]
-
Molander, G. A., & Dreher, S. D. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides. PMC. [Link]
-
Wang, X.-S., & Yu, J.-L. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2686-2691. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 24, 2026, from [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 24, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 368-375. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Skonieczny, K., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 24, 2026, from [Link]
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved February 24, 2026, from [Link]
-
Yu, J.-L., Zuo, Y.-W., Yang, Y.-G., Jin, R.-X., & Wang, X.-S. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [Link]
-
RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Enantiomerically Enriched Potassium β-Trifluoroboratoamides with Various Aryl- and Hetaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
Improving yield of Suzuki coupling with 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Sterically Congested Poly-Substituted Aryl Halides
Case ID: 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene Coupling Optimization Support Tier: Senior Application Scientist Status: Active
Executive Summary: The "Buttressing" Challenge
You are attempting to couple This compound . While the electron-withdrawing nature of the fluorine and trifluoromethyl (
The 2-position
Standard protocols will likely yield <10% conversion or result in dehalogenation (reduction to the arene). To succeed, you must switch to Next-Generation Precatalysts and Specific Steric-Demanding Ligands .
Module 1: Catalyst & Ligand Architecture
For this substrate, the choice of ligand is binary: it either fits the steric pocket or it doesn't.
Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)
We recommend moving immediately to Buchwald G3 or G4 Precatalysts . These generate the active monoligated
| Ligand System | Recommendation Level | Rationale |
| XPhos | High (First Choice) | The isopropyl groups on the biaryl backbone provide the optimal balance of steric bulk to force reductive elimination while allowing the bulky |
| SPhos | High (Alternative) | Excellent stability and historically proven for ortho-substituted aryl bromides. Slightly less bulky than XPhos; good if XPhos is too crowded for your specific boronic acid. |
| Moderate | Effective for sterics, but the catalyst is often air-sensitive and less robust than the palladacycle precatalysts. | |
| Do Not Use | These ligands lack the cone angle required to facilitate reductive elimination in this crowded system. |
Why Precatalysts?
Using traditional
Module 2: Reaction Conditions & Protocol
The choice of base and solvent depends heavily on the stability of your coupling partner (the boronic acid).
Scenario A: Robust Boronic Acid (e.g., Phenyl, simple Heteroaryl)
Use this standard high-activity system.
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Solvent: THF : Water (10:1) or Toluene : Water (4:1)
-
Base:
(0.5 M in the aqueous phase or 2-3 equiv solid) -
Temp: 60°C – 80°C
Scenario B: Unstable Boronic Acid (e.g., 2-Pyridyl, Fluorinated)
Electron-deficient boronic acids are prone to protodeboronation. We must remove water.
-
Catalyst: XPhos Pd G4 (5 mol%)
-
Solvent: Anhydrous 1,4-Dioxane
-
Base: Anhydrous
(2-3 equiv) or (finely ground, dry) -
Temp: 80°C – 100°C
Module 3: Troubleshooting Logic & Diagnostics
Use the following logic flow to diagnose low yields.
Caption: Diagnostic logic tree for Suzuki coupling of hindered aryl halides.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see the starting material disappearing, but I'm only getting the reduced product (Ar-H). Why?
A: This is "Hydrodehalogenation." In sterically crowded systems, if the Transmetallation step is too slow (blocked by the
-
Fix: Switch to non-protic, non-hydride donor solvents like Toluene or Dioxane . Ensure the reaction is strictly anhydrous.
Q2: Can I use
Q3: My Boronic Acid is also sterically hindered (ortho-substituted). Now what? A: This is a "Tetra-ortho" coupling (or tri-ortho). This is the hardest class of Suzuki coupling.
-
Fix: You must use SPhos Pd G4 or Sphos with
. -
Additives: Addition of 3-Chloropyridine (catalytic amounts) has been shown to speed up the coupling of extremely hindered substrates by stabilizing the Pd-intermediate during the transmetallation step [1].
Module 5: Standard Operating Procedure (SOP)
Protocol: Coupling of this compound
-
Preparation:
-
Solvent & Atmosphere:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Argon (x3).
-
Add THF and Degassed Water (Ratio 10:1) via syringe.[2] Concentration should be 0.1 M – 0.2 M.
-
Note: If using anhydrous conditions, use Dioxane and omit water.
-
-
Reaction:
-
Heat to 80°C with vigorous stirring.
-
Monitor by HPLC/UPLC at 1 hour and 4 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove Palladium black.
-
Dilute with EtOAc, wash with brine, dry over
.
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Hybridized Aryl and Heteroaryl Halides with Aryl- and Heteroarylboronic Acids using XPhos and SPhos. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Precatalysts: The Life of the Party. Chemical Science, 4, 916-920. Link
-
Altenhoff, G., et al. (2004). Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling.[3][4][5] Journal of the American Chemical Society, 126(46), 15195–15201. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protodebromination in Fluorinated Arenes
The following Technical Support Guide is designed for researchers and process chemists encountering protodebromination (also known as hydrodebromination or hydrodehalogenation) when working with fluorinated aryl bromides.
Topic: Suppression of C–Br
Core Analysis: Why is my Bromine Disappearing?
In the chemistry of fluorinated arenes, protodebromination is the unwanted reduction of a carbon-bromine bond to a carbon-hydrogen bond. This side reaction is particularly aggressive in fluorinated systems due to the strong electron-withdrawing nature of fluorine atoms .
The Electronic Root Cause
Fluorine atoms pull electron density from the aromatic ring, making the carbon-bromine bond highly polarized.
-
In Metal Catalysis (Pd/Ni): The oxidative addition of electron-deficient aryl bromides is rapid, leading to a high concentration of the electrophilic
intermediate. If the subsequent step (transmetalation) is slow, this intermediate seeks any available hydride source (solvent, base, ligand) to undergo reduction. -
In Lithiation: The resulting fluorinated aryl lithium species (
) is exceptionally basic and thermally unstable. It will snatch a proton from trace moisture or even the solvent (e.g., THF) much faster than a non-fluorinated analogue.
Troubleshooting: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald)
Symptom: LCMS shows a mass corresponding to
Diagnostic Q&A
Q1: Are you using an alcoholic solvent (MeOH, EtOH, iPrOH)?
-
Issue: Primary and secondary alcohols are the most common hydride donors in Pd-catalyzed couplings. The electron-deficient
species can undergo -hydride elimination from a coordinated alkoxide or abstract a hydride directly from the alcohol. -
Solution: Switch to aprotic polar solvents (DMF, DMSO, NMP) or non-polar biphasic systems (Toluene/Water). If protic conditions are required for solubility, use tert-butanol (tBuOH) , which lacks
-hydrogens and cannot easily donate a hydride.
Q2: Which base are you using?
-
Issue: Strong alkoxide bases (e.g.,
, ) act as reducing agents. Even in primary alcohols can generate alkoxides in situ. -
Solution: Use inorganic bases that cannot serve as hydride sources.
-
Recommended:
(anhydrous or aqueous), , or . -
Avoid:
or (Hünig's base), as amines can also act as hydride donors via radical mechanisms.
-
Q3: Is your catalyst cycle stalling?
-
Issue: If the transmetalation step (transfer of the nucleophile to Pd) is slower than the rate of hydride capture, protodebromination wins. This is common with sterically hindered boronic acids.
-
Solution: Accelerate the cycle using highly active precatalysts (e.g., Buchwald G3/G4 series) that ensure rapid turnover.
-
Ligand Choice: Use electron-rich, bulky phosphines like XPhos or SPhos .[2] While counter-intuitive (bulk slows some steps), these ligands stabilize the Pd(0) species and facilitate reductive elimination, preventing the "pooling" of the vulnerable Pd(II) intermediate.
-
Visualizing the Problem: The Competitive Pathway
Figure 1: The "Danger Zone" occurs after oxidative addition. If transmetalation is too slow, the Pd-intermediate will find a hydride source.
Troubleshooting: Lithiation (Halogen-Metal Exchange)
Symptom: Upon quenching the lithiated species with an electrophile, you recover the protonated arene (
Diagnostic Q&A
Q1: At what temperature are you performing the exchange?
-
Issue: Polyfluorinated aryl lithium species are thermally fragile. At temperatures above -60°C, they can decompose or undergo "halogen dance" (scrambling).
-
Solution: Perform lithiation strictly at -78°C or lower. Ensure your internal thermometer confirms the temperature before adding
.
Q2: Are you doing "Sequential" or "In-Situ" trapping?
-
Issue (Sequential): Adding
, waiting, and then adding the electrophile allows time for the unstable to find a proton source or decompose. -
Solution (In-Situ/Barbier): For extremely unstable substrates, mix the aryl bromide and the electrophile (e.g., borate ester, silane) first, then add
dropwise. The lithium species is trapped immediately upon formation.-
Note: This only works if the electrophile is compatible with
(e.g., works well for B(OiPr)3 or TMSCl, but not for aldehydes).
-
Validated Experimental Protocols
Protocol A: Suppression of Dehalogenation in Suzuki Coupling
Designed for polyfluorinated aryl bromides prone to reduction.
Reagents:
-
Substrate: Pentafluorobromobenzene (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%) – Rapid activation prevents stagnation.
-
Base:
(3.0 equiv) – Anhydrous, non-reducing. -
Solvent: Toluene (0.2 M) – Strictly aprotic.
Step-by-Step:
-
Charge a reaction vial with the aryl bromide, boronic acid,
, and XPhos Pd G3. -
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add anhydrous Toluene via syringe. (Do not use alcohols or wet solvents).
-
Add a trace of water (degassed, 2 equiv per Pd atom) only if necessary for the specific boronic acid activation, but keep the system predominantly organic. Ideally, use completely anhydrous conditions if the boronic acid is soluble.
-
Heat to 80°C. Monitor by LCMS.
-
Result: The absence of alcohol and the use of a highly active catalyst minimizes the window for hydride insertion.
Protocol B: Barbier-Type Lithiation for Unstable Fluoroarenes
Prevents protonation by immediate trapping.
Reagents:
-
Substrate: 1-Bromo-2,3,4,5,6-pentafluorobenzene
-
Electrophile: Triisopropyl borate (
) (1.2 equiv) -
Reagent:
(1.1 equiv, 2.5M in hexanes) -
Solvent:
(4:1 mixture, anhydrous)
Step-by-Step:
-
Flame-dry a flask and cool to -78°C under Argon.
-
Add the aryl bromide AND the electrophile (
) to the solvent. -
Add
dropwise down the side of the flask over 20 minutes. -
Stir for 30 minutes at -78°C, then allow to warm to room temperature.
-
Quench with acidic methanol.
Summary Data Table: Solvent & Base Effects[1][2]
| Variable | High Risk (Promotes Protodebromination) | Low Risk (Safe for Fluorinated Arenes) |
| Solvent | Methanol, Ethanol, Isopropanol, wet THF | Toluene, DMF, Dioxane, Anhydrous THF |
| Base | ||
| Catalyst | ||
| Additive | Formates, Amines | Molecular Sieves, Radical Scavengers (BHT) |
References
-
Mechanisms of Dehalogenation in Pd-Catalysis
- Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium(II) and N-Heterocyclic Carbene Complexes." Journal of Organic Chemistry.
- Insight: Identifies alkoxides and alcohols as primary hydride sources in cross-coupling.
-
Fluorinated Arene Lithiation Stability
- Schlosser, M. et al. "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1.
- Insight: Establishes the necessity of cryogenic temperatures and the instability of fluorin
-
Use of Bulky Ligands to Suppress Side Reactions
-
Barder, T. E.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[7]
- Insight: Demonstrates how SPhos/XPhos accelerate reductive elimination, outcompeting dehalogenation p
-
-
Protodeboronation vs.
- Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids.
- Insight: While focused on boron loss, this paper highlights the sensitivity of fluorinated/heteroaryl intermediates to protonolysis, a mechanism shared with protodebromin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalysis for Bulky Trifluoromethyl-Substituted Bromobenzenes
Case ID: CF3-ORTHO-BULK Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric and Electronic Barriers in 2-CF3-Bromobenzene Couplings
Executive Summary: The "Ortho-CF3" Challenge
User Issue: "I am attempting to couple 2-trifluoromethylbromobenzene (or 2,6-di-CF3) with a secondary amine/boronic acid. Standard catalysts (Pd(PPh3)4, Pd(dppf)Cl2) result in <5% conversion or extensive protodehalogenation."
Root Cause Analysis: The ortho-trifluoromethyl group presents a unique "double-lock" mechanism against catalysis:
-
Steric Wall: The -CF3 group has a Van der Waals volume similar to an isopropyl group but is rigid. Located ortho to the bromide, it physically blocks the Palladium center from approaching the C-Br bond (slowing Oxidative Addition) and hinders the approach of the coupling partner (slowing Transmetallation/Amine binding).
-
Electronic Trap: While electron-withdrawing groups (EWGs) typically facilitate Oxidative Addition, the strong
-withdrawing nature of CF3 stabilizes the Pd(II) intermediate. This increases the energy barrier for Reductive Elimination (the final product-releasing step), often causing the catalyst to stall and decompose.
Catalyst Selection Decision Matrix
Do not guess. Use this logic flow to select your initial screen.
Caption: Decision tree for selecting high-activity precatalysts based on reaction type and substrate hindrance.
Module A: Buchwald-Hartwig Amination Support[1]
Primary Recommendation: tBuBrettPhos Pd G4 Why: The tert-butyl groups on the biaryl backbone provide extreme steric bulk. This forces the Pd center into a mono-ligated species (L-Pd-Ar), which is crucial for accommodating the bulky CF3 substrate. It also accelerates reductive elimination, the bottleneck for this specific reaction.
Troubleshooting Guide (Q&A)
Q: I see starting material consumption, but the product is the de-halogenated arene (Ar-H), not the amine. Why?
-
A: This is "Protodehalogenation." It occurs when the reductive elimination is too slow, allowing the Pd(II) intermediate to undergo
-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent.-
Fix: Switch to tBuBrettPhos . Its bulk destabilizes the Pd(II) complex, forcing the desired reductive elimination.
-
Fix: Increase concentration (to 0.5 M or 1.0 M). Higher concentration favors the bimolecular coupling over unimolecular side reactions.
-
Q: The reaction turns black immediately (Pd black precipitation).
-
A: Your catalyst is decomposing before entering the cycle. This is common with Pd(OAc)2 + Ligand mixtures.
-
Fix: Use G3 or G4 Precatalysts (e.g., tBuBrettPhos Pd G4). These contain the ligand pre-bound and activate only upon heating/base addition, preventing early death.
-
Q: Can I use a weak base like K2CO3?
-
A: For ortho-CF3 substrates, usually No . The oxidative addition is difficult, and weak bases often fail to generate the active amido-palladium species fast enough.
-
Recommendation: Use NaOtBu (Sodium tert-butoxide) or LHMDS if the substrate contains base-sensitive esters.
-
Module B: Suzuki-Miyaura Coupling Support
Primary Recommendation: Pd-PEPPSI-IPent Why: The "IPent" (Isopentyl) NHC ligand offers "flexible bulk." Unlike rigid phosphines, the NHC ligand creates a protective umbrella that stabilizes the Pd species but can flex to allow the incoming boronic acid to attack during the difficult transmetallation step caused by the ortho-CF3 group.
Alternative: XPhos Pd G4 (Excellent for general steric bulk).
Troubleshooting Guide (Q&A)
Q: My boronic acid is degrading (protodeboronation) before coupling occurs.
-
A: Ortho-CF3 bromides react slowly. If the boronic acid sits in hot basic solution too long, it hydrolyzes.
-
Fix:Slow Addition. Add the boronic acid (dissolved in solvent) via syringe pump over 1-2 hours to the hot reaction mixture.
-
Fix: Switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt, which releases the active boron species slowly.
-
Q: I am getting homocoupling of the bromide (Ar-Ar).
-
A: This suggests the transmetallation is failing, and two Pd(II)-Ar species are disproportionating.
Experimental Protocols
Protocol A: Amination with tBuBrettPhos Pd G4
Target: 2-CF3-Bromobenzene + Morpholine (Secondary Amine)
-
Prep: In a glovebox or under Ar flow, charge a vial with:
-
tBuBrettPhos Pd G4 (1.0 - 2.0 mol%)
-
NaOtBu (1.2 equiv)
-
2-CF3-Bromobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (Concentration: 0.25 M).
-
Activation: Seal vial with a PTFE-lined cap.
-
Reaction: Heat to 100 °C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug (to remove Pd), and concentrate.
Protocol B: Suzuki Coupling with Pd-PEPPSI-IPent
Target: 2-CF3-Bromobenzene + Phenylboronic Acid
-
Prep: Charge a reaction tube with:
-
Pd-PEPPSI-IPent (1.0 mol%)
-
KOtBu (2.0 equiv) - Note: Strong base often required for PEPPSI activation.
-
2-CF3-Bromobenzene (1.0 equiv)
-
Phenylboronic Acid (1.5 equiv)
-
-
Solvent: Add Toluene or Dioxane (technical grade is often acceptable for PEPPSI, but anhydrous is safer).
-
Reaction: Heat to 80 °C for 2-4 hours. PEPPSI catalysts are fast; monitor by LCMS at 1 hour.
-
Workup: Standard aqueous extraction.
Mechanism & Failure Points Visualization
Understanding where the CF3 group hurts you is key to fixing it.
Caption: Catalytic cycle highlighting steps where ortho-CF3 steric hindrance causes bottlenecks (Red/Yellow nodes).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
Sources
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd-PEPPSI-IPentCl: a new highly efficient ligand-free and recyclable catalyst system for the synthesis of 2-substituted indoles via domino copper-free Sonogashira coupling/cyclization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling | MDPI [mdpi.com]
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene. This sterically hindered and electronically complex aryl bromide is a valuable building block, but its use in cross-coupling reactions can be challenging due to the formation of homocoupling byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize these unwanted side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on mechanistic principles.
Issue 1: Significant formation of 4,4'-Difluoro-3,3'-dimethyl-2,2'-bis(trifluoromethyl)-1,1'-biphenyl in my Suzuki-Miyaura coupling reaction.
The formation of the homocoupled biphenyl byproduct is a common problem in Suzuki-Miyaura reactions, particularly with challenging substrates. This side reaction can arise from several factors within the catalytic cycle.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Troubleshooting Steps |
| Presence of Pd(II) Species | The active catalyst for Suzuki coupling is Pd(0). If Pd(II) species are present at the start of the reaction (e.g., from using a Pd(II) precatalyst like Pd(OAc)₂) or are generated through oxidation of Pd(0) by residual oxygen, they can promote the homocoupling of the boronic acid.[1][2] Solution: Ensure rigorous degassing of all solvents and reagents. A common method is to bubble an inert gas like argon or nitrogen through the solvent for 20-30 minutes.[2] Consider using a Pd(0) source directly, such as Pd₂(dba)₃, or a precatalyst designed for efficient in situ reduction to Pd(0).[3] The addition of a mild reducing agent, like potassium formate, can also help to minimize the concentration of free Pd(II).[2] |
| Oxygen in the Reaction Mixture | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which, as mentioned, can lead to homocoupling.[1][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1] Solution: Maintain a strict inert atmosphere throughout the entire reaction setup and duration. Use Schlenk techniques or a glovebox for the most sensitive reactions. A subsurface sparge with nitrogen or argon before catalyst addition is highly effective.[2] |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the different steps in the catalytic cycle. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[4][5] Solution: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include Buchwald ligands such as SPhos, XPhos, and RuPhos.[4] In some cases, bidentate ligands like BINAP have been shown to be effective in suppressing homocoupling. |
| Inappropriate Base or Solvent | The choice of base and solvent can significantly impact the reaction outcome.[6] An unsuitable base can lead to poor reaction kinetics, allowing more time for side reactions to occur. Solution: For challenging Suzuki couplings, stronger, non-coordinating bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5][6] The solvent should be able to dissolve all reaction components; common choices include dioxane, THF, and toluene.[4] |
Issue 2: My Sonogashira coupling is producing a significant amount of the diyne byproduct from the homocoupling of my terminal alkyne.
Diyne formation is a classic side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Troubleshooting Steps |
| Copper-Catalyzed Alkyne Homocoupling (Glaser Coupling) | The copper(I) iodide co-catalyst, while facilitating the transmetalation step, can also promote the oxidative homocoupling of the terminal alkyne.[4] Solution: The most direct approach is to switch to a copper-free Sonogashira protocol.[4][7][8] These methods often rely on specialized palladium catalysts or bulky phosphine ligands to enable efficient coupling without the need for a copper co-catalyst.[4] If a copper-free method is not feasible, ensure slow addition of the alkyne to the reaction mixture to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
| Presence of Oxygen | Similar to Suzuki coupling, oxygen can facilitate the oxidative homocoupling of the alkyne, particularly in the presence of the copper co-catalyst. Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[6] |
| Inefficient Palladium Catalysis | If the palladium-catalyzed cross-coupling is slow, the copper-catalyzed homocoupling can become a more prominent side reaction. The sterically hindered nature of this compound can slow down the oxidative addition step. Solution: Employ more active catalyst systems. This can involve using bulky, electron-rich phosphine ligands that can accelerate the oxidative addition of the sterically demanding aryl bromide.[9] Microwave-assisted heating can also sometimes improve reaction rates and yields for challenging substrates.[10] |
Issue 3: In my Buchwald-Hartwig amination, I am observing the formation of the homocoupled biaryl and dehalogenated arene.
While the primary desired reaction is the formation of a C-N bond, side reactions leading to C-C and C-H bond formation can occur, especially with unoptimized conditions.
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Troubleshooting Steps |
| Slow Reductive Elimination | The steric hindrance around the palladium center in the intermediate complex can slow down the desired C-N reductive elimination, allowing for competing side reactions. Solution: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are specifically designed to promote reductive elimination in challenging aminations.[4][11] Screening different ligands is often necessary to find the optimal one for a specific substrate combination.[11] |
| β-Hydride Elimination (leading to dehalogenation) | If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can occur, leading to the dehalogenated arene and an imine byproduct. Solution: While less common with aryl amines, if you are using an alkylamine, consider one that lacks β-hydrogens if possible. Otherwise, using a ligand that promotes faster reductive elimination can outcompete this side reaction. |
| Catalyst Decomposition | Catalyst deactivation can lead to lower yields and a higher proportion of byproducts.[6] Solution: Ensure the reaction is run under strictly anhydrous and anaerobic conditions. The purity of the amine is also critical, as impurities can poison the catalyst. Using a pre-catalyst that is designed for high stability and efficient generation of the active Pd(0) species can be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling reactions?
This substrate has a combination of steric and electronic factors that can make it challenging. The ortho-trifluoromethyl group and the adjacent methyl group create significant steric hindrance around the bromine atom. This can slow down the rate of oxidative addition of the aryl bromide to the Pd(0) catalyst, a key step in the catalytic cycle.[12][13] When the desired cross-coupling reaction is slow, competing side reactions like homocoupling have a greater opportunity to occur.
Q2: What is the general mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
There are a few potential pathways for homocoupling. In Suzuki reactions, two molecules of the boronic acid can couple in the presence of a Pd(II) species and an oxidant (like oxygen) to form the biaryl byproduct, regenerating Pd(0).[1] Another possibility involves the transmetalation of two aryl groups from the organometallic reagent to the palladium center, followed by reductive elimination. For the aryl halide, a proposed mechanism involves the oxidative addition of two molecules of the aryl halide to a Pd(0) center, followed by reductive elimination.
Q3: How can I choose the best ligand to minimize homocoupling?
There is no single "best" ligand, as the optimal choice depends on the specific reaction and coupling partners. However, for a sterically hindered substrate like this compound, a good starting point is to screen bulky, electron-rich phosphine ligands. These ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are known to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, which can help the desired cross-coupling reaction outcompete the undesired homocoupling pathways.[4][5]
Q4: Are there any general "best practices" for setting up my reaction to avoid homocoupling from the start?
Yes, several key practices can significantly reduce the likelihood of homocoupling:
-
Inert Atmosphere: Always use a robust inert atmosphere (argon or nitrogen). This is arguably the most critical factor in preventing side reactions caused by oxygen.[6]
-
Degassed Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use.[6]
-
High-Purity Reagents: Use high-purity starting materials, catalysts, and bases. Impurities can inhibit or poison the catalyst.
-
Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and provide more reproducible results by ensuring the efficient generation of the active Pd(0) species.[3]
-
Appropriate Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes help to minimize the homocoupling of the organometallic reagent.[4]
Q5: Can reaction temperature and concentration be adjusted to control homocoupling?
Yes. Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling, thus improving selectivity.[4] However, for a challenging substrate, a certain amount of thermal energy may be required to overcome the activation barrier for oxidative addition. Regarding concentration, running the reaction at a higher concentration can sometimes favor the desired intramolecular reductive elimination over intermolecular side reactions. However, this can also lead to solubility issues, so it needs to be optimized on a case-by-case basis.
Visualizing the Catalytic Cycle and Homocoupling Pathways
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps. Homocoupling side reactions often occur outside of this primary cycle, particularly due to the presence of oxygen and Pd(II) species.
Caption: Suzuki-Miyaura catalytic cycle and a competing homocoupling pathway.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. October 06 2010. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. July 02 2020. [Link]
-
LabXing. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. February 03 2015. [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. January 22 2025. [Link]
-
PMC. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
-
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. The effect of steric bulk in Sonogashira coupling reactions | Request PDF. August 05 2025. [Link]
-
Reddit. Advice for Pd Cross Couplings that are usually done in microwave vial/reactor. September 03 2025. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
-
Huang, H., et al. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Journal of Organic Chemistry. August 01 2008. [Link]
-
PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. August 05 2024. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. August 01 2016. [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. December 03 2021. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. September 06 2018. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nobelprize.org [nobelprize.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Analysis: 19F NMR Characterization of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene
The following guide provides an in-depth technical analysis of the 19F NMR characteristics of 4-Fluoro-3-methyl-2-(trifluoromethyl)bromobenzene . This document is structured to assist researchers in the structural verification and differentiation of this crowded poly-substituted aromatic scaffold from its potential regioisomers and analogs.
Executive Summary & Structural Context
Compound: this compound Role in Discovery: This scaffold serves as a high-value building block for "fragment-based drug discovery" (FBDD). The ortho-methyl group positioned between the fluorine and trifluoromethyl moieties introduces significant steric lock, restricting bond rotation and potentially improving the metabolic stability of final drug candidates.
The Analytical Challenge: The crowded substitution pattern (1,2,3,4-tetrasubstituted benzene) creates a unique electronic environment. Distinguishing this specific isomer from its regioisomers (e.g., where the methyl group is at position 5 or 6) is critical. 19F NMR is the most definitive tool for this verification due to the high sensitivity of the fluorine nucleus to ortho-substituent effects.
19F NMR Spectral Prediction & Assignment
The following chemical shifts are derived from Substituent Chemical Shift (SCS) additivity models, referenced against standard experimental baselines (Fluorobenzene
A. Predicted Chemical Shifts (CDCl )
| Nucleus | Position | Predicted Shift ( | Multiplicity | Coupling Constants ( |
| Ar-F | C-4 | -116.0 to -118.0 ppm | Quartet of Doublets (qd) | |
| Ar-CF | C-2 | -57.0 to -59.0 ppm | Doublet (d) |
B. Mechanistic Rationale (Why these shifts?)
-
The Fluorine Signal (C-4):
-
Base Shift: -113.5 ppm (Fluorobenzene).
-
Ortho-Methyl Effect: The C-3 methyl group exerts a strong shielding effect (approx. -5.0 to -6.0 ppm) on the ortho-fluorine. This is the diagnostic signature of the 3-methyl isomer.
-
Meta-CF
Effect: The electron-withdrawing CF group typically deshields the meta-fluorine (+3.0 to +4.0 ppm). -
Net Result: The shielding methyl effect dominates, pushing the signal upfield to
ppm.
-
-
The Trifluoromethyl Signal (C-2):
-
Base Shift: -63.7 ppm (Benzotrifluoride).
-
Ortho-Crowding (Deshielding): The CF
group is sandwiched between a Bromine (C-1) and a Methyl (C-3). This "buttressing effect" desolvates the CF group and causes a downfield shift (deshielding) of +4 to +6 ppm relative to the base. -
Net Result: A signal near -58 ppm, significantly downfield from typical non-hindered trifluoromethyl groups.
-
Comparative Performance Guide: Target vs. Alternatives
This section objectively compares the target molecule with its closest structural analogs to highlight how the specific substitution pattern alters the spectral "performance" (resolution and shift).
Table 1: Spectral Comparison of Isomers & Analogs
| Feature | Target Molecule | Alternative A (Non-Methylated) | Alternative B (Regioisomer) |
| Structure | 4-F, 3-Me, 2-CF | 4-F, 2-CF | 4-F, 5-Me, 2-CF |
| 19F Shift (Ar-F) | |||
| 19F Shift (CF | |||
| Coupling ( | Visible | Weak/None ( | Weak ( |
| Steric Profile | High (Locked) | Low (Rotatable) | Medium |
| Diagnostic Key | Upfield Ar-F + Downfield CF | Standard Ar-F/CF | Ar-F is shielded, but CF |
Performance Insight:
-
Resolution: The Target Molecule exhibits the largest chemical shift separation (
ppm) between the F and CF signals, ensuring zero overlap even at low fields (e.g., 300 MHz). -
Identification: The downfield shift of the CF
group (to -58 ppm) is the primary indicator of the ortho-methyl/bromo sandwich. If your CF signal appears at -63 ppm, you likely lack the 3-methyl group or have the 5-methyl isomer.
Experimental Protocol: High-Fidelity 19F NMR
To ensure publication-quality data and accurate integration (critical for purity assessment), follow this validated workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in 0.6 mL of CDCl
. -
Note: Avoid DMSO-d
unless necessary for solubility, as its viscosity broadens the CF quartet.
-
-
Internal Standard (Mandatory for qNMR):
-
Add
-trifluorotoluene (PhCF ) as an internal reference ( ppm). -
Why? CCl
F ( ) is too volatile; PhCF is stable and non-reactive.
-
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE if quantitative integration is required.
-
Spectral Width (SW): 200 ppm (cover -40 to -240 ppm).
-
Relaxation Delay (d1): Set to
seconds . -
Reasoning: CF
nuclei have long relaxation times (often 2-5s). A short d1 will under-integrate the CF signal relative to the Ar-F. -
Scans (NS): 64 (sufficient for S/N > 100).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to enhance the definition of the quartet splitting.
-
Structural Verification Logic (Visualized)
The following diagram outlines the logical decision tree for verifying the target structure using NMR data.
Caption: Decision tree for distinguishing this compound from common isomers based on 19F chemical shift logic.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Reich, H. J. (2020).[1] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link
-
Sigma-Aldrich. (2024). 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene Product Specification. Link (Used as comparative isomer data).
Sources
Validation of Halogenated Aromatic Scaffolds: Elemental Analysis vs. Theoretical Stoichiometry for C8H5BrF4
Executive Summary
In the development of fluorinated pharmaceutical intermediates and liquid crystal monomers, C8H5BrF4 (e.g., 1-Bromo-4-ethyl-2,3,5,6-tetrafluorobenzene) presents a unique analytical challenge. While theoretical calculations provide a rigid stoichiometric baseline, experimental Elemental Analysis (EA) frequently deviates due to the aggressive chemistry of fluorine during combustion.
This guide compares the Theoretical Calculation method against Experimental Combustion Analysis , highlighting why standard protocols fail for this specific matrix and detailing the modified workflows required to achieve the industry-standard
Part 1: Theoretical Framework
Stoichiometric Baseline
Before attempting experimental validation, a precise theoretical baseline must be established. For C8H5BrF4, the presence of heavy halogens significantly skews the mass percentage distribution compared to standard organic molecules.
Target Molecule: 1-Bromo-4-ethyl-2,3,5,6-tetrafluorobenzene (Isomer Case Study)
Formula: C
1. Molecular Weight Calculation
| Element | Count | Atomic Mass ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 4 | 18.998 | 75.992 |
| Total MW | 257.024 g/mol |
2. Theoretical Composition
To validate purity, the experimental values must align with these calculated percentages:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
(Control)
Part 2: The Analytical Challenge (F & Br Interferences)
Standard CHN combustion converts samples into gases (
Why Standard Methods Fail
-
The Fluorine Attack (The "Silica Etch"): Upon combustion, organic fluorine converts to Hydrogen Fluoride (HF) and free fluorine (
). These species react aggressively with the silica combustion tube:-
Consequence: The formation of volatile
depletes the gravimetric traps or interferes with thermal conductivity detection (TCD), leading to erratic Carbon values .
-
-
Bromine Interference: Bromine forms
and , which must be trapped to prevent them from being counted as water or nitrogen.
The Solution: Modified Dynamic Flash Combustion
To analyze C8H5BrF4 successfully, the combustion zone must be modified with specific additives.
-
Tungsten Oxide (
) / Magnesium Oxide ( ): These are added to the sample or the combustion tube. They act as "fluorine scavengers," binding F as stable metal fluorides (e.g., ) preventing the attack on the quartz tube. -
Silver Wool: Placed at the end of the combustion zone to trap Bromine (
) and remove sulfur interferences.
Part 3: Experimental Protocol
Workflow Diagram
The following diagram illustrates the decision logic and chemical modifications required for C8H5BrF4.
Figure 1: Analytical workflow emphasizing the necessity of WO3 additives for fluorinated compounds.
Detailed Methodology
-
Sample Preparation:
-
Dry the sample under vacuum at 40°C for 6 hours. C8H5BrF4 is hydrophobic, but surface moisture will skew the Hydrogen result (critical given the low H% of 1.96%).
-
Weigh 1.5–2.5 mg into a Tin (Sn) capsule . Tin is required (exothermic oxidation) to reach the 1800°C flash point needed to break C-F bonds.
-
-
Additive Layering (The "Secret Sauce"):
-
Add ~10 mg of Tungsten Oxide (
) powder directly over the sample inside the tin capsule. -
Reasoning: This captures Fluorine in situ before it hits the quartz tube walls.
-
-
Instrument Parameters (Example: Thermo FlashSmart or Elementar vario):
-
Furnace Temp: 950°C (Left), 840°C (Right).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL (High volume required for halogenated aromatics).
-
Reduction Tube: Copper (600°C) to convert
to . -
Halogen Trap: Silver wool zone maintained at >450°C to trap Bromine.
-
Part 4: Data Comparison & Interpretation
The table below demonstrates the difference between a "Standard" run (likely to fail) and a "Modified" run for C8H5BrF4.
| Metric | Theoretical | Exp. Run A (Standard) | Exp. Run B (Modified with | Status (Run B) |
| Carbon % | 37.38 | 36.50 (-0.88) | 37.45 (+0.07) | PASS |
| Hydrogen % | 1.96 | 2.15 (+0.19) | 1.99 (+0.03) | PASS |
| Nitrogen % | 0.00 | 0.05 | 0.01 | PASS |
Analysis of Results:
-
Run A (Failure): The Carbon value is significantly low (-0.88%). This is classic "Fluorine Etch" behavior where Carbon is lost or detector response is dampened by
. -
Run B (Success): With
, the Carbon value falls within the tolerance required by journals like J. Org. Chem. [1].
Part 5: Troubleshooting & Complementary Methods
If the Modified EA still fails (deviation > 0.4%), do not assume the synthesis failed. The high Fluorine content (approx 29.5% by mass) makes EA inherently difficult.
Alternative Validation Strategy:
-
Quantitative
-NMR (qNMR): Use an internal standard (e.g., -trifluorotoluene) to quantify the Fluorine content directly. This is often more accurate than combustion for polyfluorinated compounds [2]. -
Combustion Ion Chromatography (CIC): If precise halogen ratios are needed, CIC combusts the sample and passes the gases into an absorption solution, which is then analyzed by Ion Chromatography to quantify F and Br separately [3].
References
-
Journal of Organic Chemistry. Author Guidelines: Elemental Analysis Acceptable Limits. American Chemical Society.[1][2][3][4]
-
Gauthier, J. (2022). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.[5] University of Toronto.
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270.
Sources
- 1. chem.ubc.ca [chem.ubc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researcher-resources.acs.org [researcher-resources.acs.org]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
